molecular formula C12H6Cl2O4 B5514751 4,5-dichloro-1,8-naphthalenedicarboxylic acid CAS No. 7267-11-0

4,5-dichloro-1,8-naphthalenedicarboxylic acid

Cat. No. B5514751
CAS RN: 7267-11-0
M. Wt: 285.08 g/mol
InChI Key: JSNPDRKCMZWQJV-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of compounds related to 4,5-dichloro-1,8-naphthalenedicarboxylic acid often involves the reaction of naphthalenedicarboxylic acid derivatives with various lanthanide(III) chlorides under hydrothermal conditions. For example, the reaction of 1,4-naphthalenedicarboxylic acid with lanthanide(III) chloride in the presence of a secondary ligand such as 4,4′-bipyridine can yield coordination polymers with diverse network architectures (Zheng et al., 2005).

Molecular Structure Analysis

The molecular structure of compounds derived from 4,5-dichloro-1,8-naphthalenedicarboxylic acid can vary significantly based on the metal ions and the conditions under which the synthesis occurs. Structures can range from 2D layered frameworks to 3D extended frameworks, often featuring unique topologies and coordination modes (Liu et al., 2012).

Chemical Reactions and Properties

The chemical reactions involving 4,5-dichloro-1,8-naphthalenedicarboxylic acid derivatives often include coordination to various metal ions, leading to the formation of polymers with interesting magnetic and luminescent properties. The π-rich aromatic organic ligands in these compounds can efficiently transfer absorbed light energy to metal ions, enhancing the luminescent properties of the resulting compounds (Liu et al., 2012).

Physical Properties Analysis

The physical properties of compounds derived from 4,5-dichloro-1,8-naphthalenedicarboxylic acid, such as luminescence and magnetism, are closely tied to their molecular structures. For example, the unique cubane-shaped clusters in some compounds contribute to their distinctive physical properties, including their magnetic behavior (Liu et al., 2012).

Scientific Research Applications

Environmental Toxicology and Pollution Studies

  • Polychlorinated Naphthalenes in the Environment : PCNs, including chlorinated naphthalenes, have been identified as persistent organic pollutants due to their potential toxicity, bioaccumulation, and long-range environmental transport. These compounds have historically been used as flame retardants in various consumer products, leading to widespread environmental dispersion. Continuous monitoring of highly toxic congeners is necessary due to their prevalence in environmental samples and potential health risks (Agunbiade et al., 2020).

  • Microbial Biodegradation of Polyaromatic Hydrocarbons : The microbial degradation of polycyclic aromatic hydrocarbons (PAHs), a class to which naphthalene derivatives belong, represents a critical pathway for the ecological recovery of contaminated sites. Understanding microbial catabolism of PAHs, including naphthalene and its derivatives, is essential for enhancing bioremediation efforts of polluted environments (Peng et al., 2008).

Industrial and Environmental Applications

  • Sources of Unintentionally Produced PCNs : Research on unintentional formation and emission of PCNs from industrial activities using thermal processes highlights the need for controlling emissions to mitigate environmental and health impacts. This context could imply the importance of monitoring and managing compounds like 4,5-dichloro-1,8-naphthalenedicarboxylic acid in industrial settings to prevent unintentional releases (Liu et al., 2014).

  • Environmental Monitoring and Safety : The occurrence and degradation of triclosan, a compound with structural similarity to chlorinated naphthalenes, underline the significance of monitoring synthetic chemicals in the environment. This research reflects the broader concern over synthetic compounds' persistence and toxicity, including those related to naphthalene derivatives, and their impact on human health and ecosystems (Bedoux et al., 2012).

Future Directions

The future directions of 4,5-dichloro-1,8-naphthalenedicarboxylic acid could involve its use in the synthesis of new chemical compounds and evaluation of their biological properties . It could also be used as an intermediate product for the production of vat dyes .

properties

IUPAC Name

4,5-dichloronaphthalene-1,8-dicarboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H6Cl2O4/c13-7-3-1-5(11(15)16)9-6(12(17)18)2-4-8(14)10(7)9/h1-4H,(H,15,16)(H,17,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JSNPDRKCMZWQJV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C2C(=CC=C(C2=C1C(=O)O)C(=O)O)Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H6Cl2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00993504
Record name 4,5-Dichloronaphthalene-1,8-dicarboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00993504
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

285.08 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4,5-Dichloronaphthalene-1,8-dicarboxylic acid

CAS RN

7267-11-0
Record name 4,5-Dichloronapthalene-1,8-dicarboxylic acid
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0007267110
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 4,5-Dichloronaphthalene-1,8-dicarboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00993504
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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